Cas no 1105199-35-6 (5-[(benzenesulfonyl)methyl]-3-(3-bromophenyl)-1,2,4-oxadiazole)

5-[(Benzenesulfonyl)methyl]-3-(3-bromophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a benzenesulfonylmethyl group at the 5-position and a 3-bromophenyl moiety at the 3-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The presence of the bromophenyl group enhances reactivity for further functionalization, while the benzenesulfonylmethyl substituent contributes to stability and potential biological activity. Its well-defined molecular architecture is advantageous for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The compound’s synthetic versatility allows for precise modifications, facilitating structure-activity relationship studies.
5-[(benzenesulfonyl)methyl]-3-(3-bromophenyl)-1,2,4-oxadiazole structure
1105199-35-6 structure
Product Name:5-[(benzenesulfonyl)methyl]-3-(3-bromophenyl)-1,2,4-oxadiazole
CAS No:1105199-35-6
MF:C15H11BrN2O3S
MW:379.228441476822
CID:5386619
Update Time:2025-05-22

5-[(benzenesulfonyl)methyl]-3-(3-bromophenyl)-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 3-(3-Bromophenyl)-5-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole
    • 5-[(benzenesulfonyl)methyl]-3-(3-bromophenyl)-1,2,4-oxadiazole
    • Inchi: 1S/C15H11BrN2O3S/c16-12-6-4-5-11(9-12)15-17-14(21-18-15)10-22(19,20)13-7-2-1-3-8-13/h1-9H,10H2
    • InChI Key: FNTJLBLABNAKDG-UHFFFAOYSA-N
    • SMILES: O1C(CS(C2=CC=CC=C2)(=O)=O)=NC(C2=CC=CC(Br)=C2)=N1

Experimental Properties

  • Density: 1.563±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 575.9±60.0 °C(Predicted)
  • pka: -4.28±0.42(Predicted)

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Additional information on 5-[(benzenesulfonyl)methyl]-3-(3-bromophenyl)-1,2,4-oxadiazole

Recent Advances in the Study of 5-[(benzenesulfonyl)methyl]-3-(3-bromophenyl)-1,2,4-oxadiazole (CAS: 1105199-35-6)

The compound 5-[(benzenesulfonyl)methyl]-3-(3-bromophenyl)-1,2,4-oxadiazole (CAS: 1105199-35-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.

Recent studies have highlighted the role of 5-[(benzenesulfonyl)methyl]-3-(3-bromophenyl)-1,2,4-oxadiazole as a promising scaffold for drug discovery. The compound's 1,2,4-oxadiazole core, coupled with the benzenesulfonyl and bromophenyl substituents, offers a versatile platform for chemical modifications, enabling the exploration of diverse biological targets. Researchers have employed advanced synthetic methodologies, including microwave-assisted synthesis and transition metal-catalyzed reactions, to optimize the yield and purity of this compound.

In vitro and in vivo studies have demonstrated that 5-[(benzenesulfonyl)methyl]-3-(3-bromophenyl)-1,2,4-oxadiazole exhibits potent inhibitory activity against several key enzymes involved in inflammatory and oncogenic pathways. Notably, the compound has shown selective inhibition of cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K), suggesting its potential as a dual-targeted therapeutic agent for inflammation and cancer. Molecular docking simulations have further elucidated the binding interactions between the compound and these enzyme active sites, providing insights for structure-activity relationship (SAR) optimization.

Pharmacokinetic evaluations of 5-[(benzenesulfonyl)methyl]-3-(3-bromophenyl)-1,2,4-oxadiazole have revealed favorable absorption and distribution profiles, although further optimization is required to enhance metabolic stability and reduce potential off-target effects. Recent efforts have focused on derivatizing the core structure to improve bioavailability and target specificity. For instance, introducing hydrophilic moieties has been explored to enhance solubility, while halogen substitutions at strategic positions have been investigated to modulate binding affinity.

In conclusion, 5-[(benzenesulfonyl)methyl]-3-(3-bromophenyl)-1,2,4-oxadiazole represents a promising candidate for further development in medicinal chemistry. Its multifaceted biological activity, combined with its synthetic accessibility, positions it as a valuable tool for probing disease mechanisms and discovering novel therapeutics. Future research should prioritize comprehensive toxicological assessments and preclinical efficacy studies to validate its therapeutic potential and guide clinical translation.

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